2-Amino-1-(2-iodophenyl)ethanol
Description
2-Amino-1-(2-iodophenyl)ethanol is a substituted β-amino alcohol featuring an iodine atom at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-amino-1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 |
InChI Key |
CWLIBAOBIAUKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-(2-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzaldehyde with nitromethane to form 2-iodo-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride . Another method involves the direct iodination of 2-amino-1-phenylethanol using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-iodobenzaldehyde, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(2-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-iodophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Functional and Pharmacological Differences
- Halogen vs. Methoxy Substituents: The iodine atom in this compound may enhance binding to biomacromolecules via halogen bonding, unlike methoxy groups, which primarily influence electron density and solubility . The 2,5-dimethoxy derivative (Midodrine metabolite) exhibits vasoconstrictive activity via α-adrenergic stimulation, suggesting substituent positioning critical for receptor interaction .
Steric and Stereochemical Effects :
- Biological Activity: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is pharmacologically active, whereas 2-Amino-1-(4-methoxyphenyl)ethanol is primarily a synthetic intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
